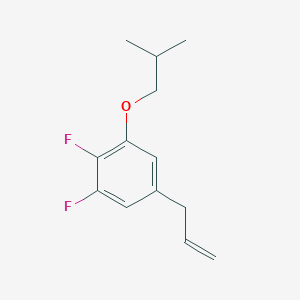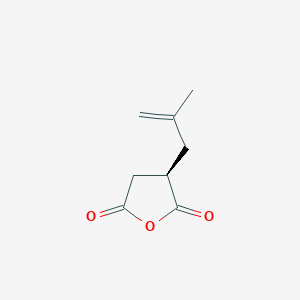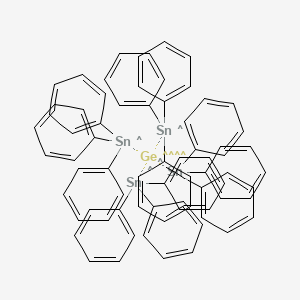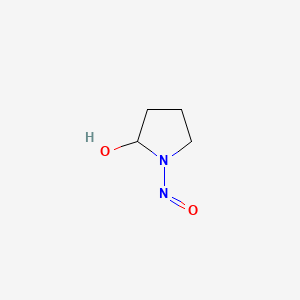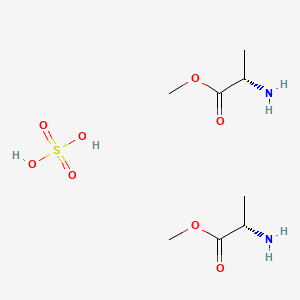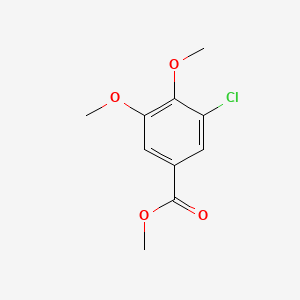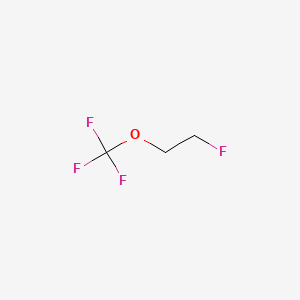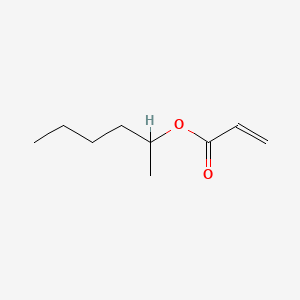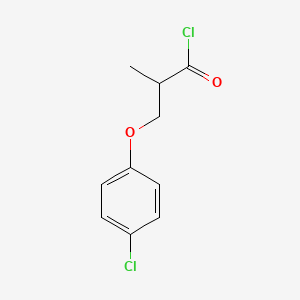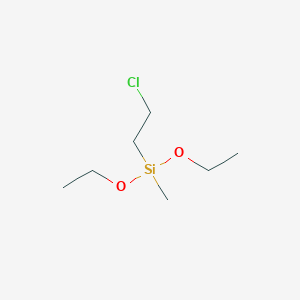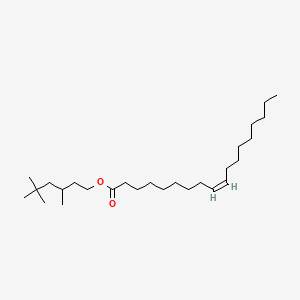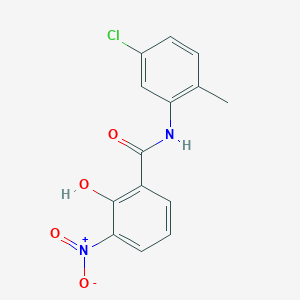
5'-Chloro-2-hydroxy-2'-methyl-3-nitrobenzanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Chloro-2-hydroxy-2’-methyl-3-nitrobenzanilide is an organic compound with the molecular formula C14H11ClN2O3 It is a derivative of benzanilide, characterized by the presence of chloro, hydroxy, methyl, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-2-hydroxy-2’-methyl-3-nitrobenzanilide typically involves the nitration of 2-hydroxy-2’-methylbenzanilide followed by chlorination. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position. The chlorination step involves the use of thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 5’-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of safer and more environmentally friendly reagents and solvents is preferred in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5’-Chloro-2-hydroxy-2’-methyl-3-nitrobenzanilide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Formation of 5’-chloro-2-oxo-2’-methyl-3-nitrobenzanilide.
Reduction: Formation of 5’-chloro-2-hydroxy-2’-methyl-3-aminobenzanilide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5’-Chloro-2-hydroxy-2’-methyl-3-nitrobenzanilide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5’-Chloro-2-hydroxy-2’-methyl-3-nitrobenzanilide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if used as an antimicrobial agent, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
5’-Chloro-3-hydroxy-2’-methyl-2-naphthanilide: Similar structure but with a naphthalene ring instead of a benzene ring.
2-Hydroxy-5-methyl-3-nitropyridine: Similar functional groups but with a pyridine ring instead of a benzene ring.
Uniqueness
5’-Chloro-2-hydroxy-2’-methyl-3-nitrobenzanilide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Propiedades
Número CAS |
213460-62-9 |
|---|---|
Fórmula molecular |
C14H11ClN2O4 |
Peso molecular |
306.70 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methylphenyl)-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C14H11ClN2O4/c1-8-5-6-9(15)7-11(8)16-14(19)10-3-2-4-12(13(10)18)17(20)21/h2-7,18H,1H3,(H,16,19) |
Clave InChI |
NAYLDZAXJANMIT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


